Cas no 6719-02-4 (2-(1H-pyrrol-1-yl)ethan-1-ol)

2-(1H-pyrrol-1-yl)ethan-1-ol is a heterocyclic alcohol featuring a pyrrole moiety linked to an ethanol group. This compound is of interest in organic synthesis due to its dual functional groups, enabling its use as a versatile intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The pyrrole ring contributes to its potential as a ligand or building block in coordination chemistry and material science applications. Its moderate polarity and stability under standard conditions make it suitable for further derivatization. The compound’s structure allows for selective modifications, enhancing its utility in fine chemical synthesis and research applications. Proper handling and storage are recommended to maintain its integrity.
2-(1H-pyrrol-1-yl)ethan-1-ol structure
2-(1H-pyrrol-1-yl)ethan-1-ol structure
Product Name:2-(1H-pyrrol-1-yl)ethan-1-ol
CAS No:6719-02-4
MF:C6H9NO
MW:111.1418
MDL:MFCD00191451
CID:965507
PubChem ID:10975438
Update Time:2025-11-01

2-(1H-pyrrol-1-yl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 1-(2-hydroxyethyl)pyrrole
    • 2-(1H-Pyrrol-1-yl)ethanol
    • 2-pyrrol-1-ylethanol
    • 1H-Pyrrole-1-ethanol
    • 2-(1H-pyrrol-1-yl)ethan-1-ol
    • 2-pyrrol-1-yl-ethanol
    • 2-(1-pyrrolyl)-1-ethanol
    • 1-(2-hydroxyethyl)-1h-pyrrole
    • 2-(1H-Pyrrol-1-yl)ethanol, AldrichCPR
    • MDL: MFCD00191451
    • Inchi: 1S/C6H9NO/c8-6-5-7-3-1-2-4-7/h1-4,8H,5-6H2
    • InChI Key: ZIOLCZCJJJNOEJ-UHFFFAOYSA-N
    • SMILES: O([H])C([H])([H])C([H])([H])N1C([H])=C([H])C([H])=C1[H]

Computed Properties

  • Exact Mass: 111.06800
  • Monoisotopic Mass: 111.068413911 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 2
  • Complexity: 59.5
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 111.14
  • XLogP3: -0.1
  • Topological Polar Surface Area: 25.2

Experimental Properties

  • Density: 1,06 g/cm3
  • Boiling Point: 215°C(lit.)
  • Refractive Index: 1.5170 to 1.5210
  • PSA: 25.16000
  • LogP: 0.48040
  • Sensitiveness: Photosensitive, humidity sensitive

2-(1H-pyrrol-1-yl)ethan-1-ol Security Information

2-(1H-pyrrol-1-yl)ethan-1-ol Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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2-(1H-pyrrol-1-yl)ethan-1-ol Suppliers

Amadis Chemical Company Limited
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Audited Supplier Audited Supplier
(CAS:6719-02-4)2-(1H-pyrrol-1-yl)ethan-1-ol
Order Number:A1048067
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:26
Price ($):256.0
Email:sales@amadischem.com

Additional information on 2-(1H-pyrrol-1-yl)ethan-1-ol

Introduction to 2-(1H-pyrrol-1-yl)ethan-1-ol (CAS No. 6719-02-4)

2-(1H-pyrrol-1-yl)ethan-1-ol, also known by its CAS number 6719-02-4, is a versatile organic compound with a wide range of applications in the fields of chemistry, biology, and pharmaceuticals. This compound is characterized by its unique molecular structure, which includes a pyrrole ring and a hydroxyl group. The combination of these functional groups endows 2-(1H-pyrrol-1-yl)ethan-1-ol with distinct chemical and physical properties, making it an important intermediate in various synthetic processes.

The molecular formula of 2-(1H-pyrrol-1-yl)ethan-1-ol is C6H9NO, and its molecular weight is approximately 107.14 g/mol. The compound is a colorless liquid at room temperature and has a characteristic odor. Its solubility in water is limited, but it is highly soluble in organic solvents such as ethanol, acetone, and dichloromethane. These properties make it suitable for use in a variety of chemical reactions and formulations.

In recent years, the interest in 2-(1H-pyrrol-1-yl)ethan-1-ol has grown significantly due to its potential applications in the development of new pharmaceuticals and materials. One of the key areas of research has been its role as a building block in the synthesis of bioactive compounds. For instance, studies have shown that derivatives of 2-(1H-pyrrol-1-yl)ethan-1-ol can exhibit potent biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

A notable example of the application of 2-(1H-pyrrol-1-yl)ethan-1-ol in pharmaceutical research is its use in the synthesis of pyrrole-based drugs. Pyrroles are known for their ability to form stable complexes with metal ions, which can enhance their biological activity. For example, a study published in the Journal of Medicinal Chemistry reported that a series of pyrrole derivatives derived from 2-(1H-pyrrol-1-yl)ethan-1-ol showed significant antitumor activity against various cancer cell lines. This finding highlights the potential of 2-(1H-pyrrol-1-yl)ethan-1-ol as a valuable starting material for the development of novel anticancer agents.

Beyond its pharmaceutical applications, 2-(1H-pyrrol-1-yl)ethan-1-ol has also found use in the field of materials science. Researchers have explored its potential as a precursor for the synthesis of functional polymers and coatings. The presence of the hydroxyl group allows for easy functionalization through various chemical reactions, such as esterification and etherification. This versatility makes 2-(1H-pyrrol-1-y l)ethan - 1 - ol an attractive candidate for the development of advanced materials with tailored properties.

In addition to its synthetic utility, the environmental impact of 2-(1H-pyrrol - 1 - yl ) ethan - 1 - ol strong > has been a subject of increasing interest. Studies have shown that this compound can be synthesized using green chemistry principles, which aim to minimize environmental impact and improve sustainability. For example, researchers have developed efficient and eco-friendly methods for the synthesis of 2-( 1 H - pyrro l - 1 - yl ) ethan - 1 - ol strong > using catalysts derived from renewable resources. These advancements not only reduce the environmental footprint but also make the compound more accessible for large-scale applications.

The safety profile of 2-( 1 H - pyrro l - 1 - yl ) ethan - 1 - ol strong > is another important aspect to consider. While it is generally considered safe for laboratory use under proper handling conditions, it is essential to follow standard safety protocols to prevent exposure to skin or inhalation. Safety data sheets (SDS) provide detailed information on handling, storage, and disposal procedures to ensure safe use.

In conclusion, 2-( 1 H - pyrro l - 1 - yl ) ethan - 1 - ol (CAS No . 67 90 - 0 4) strong > is a multifaceted compound with significant potential in various scientific and industrial applications. Its unique chemical structure and versatile reactivity make it an invaluable intermediate in synthetic chemistry, pharmaceutical research, and materials science. As research continues to uncover new applications and improve synthesis methods, the importance of this compound is likely to grow even further.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:6719-02-4)2-(1H-pyrrol-1-yl)ethan-1-ol
A1048067
Purity:99%
Quantity:5g
Price ($):256.0
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